molecular formula C8H4BrF2IN2 B6193772 6-bromo-2-(difluoromethyl)-3-iodo-2H-indazole CAS No. 2680541-82-4

6-bromo-2-(difluoromethyl)-3-iodo-2H-indazole

Cat. No.: B6193772
CAS No.: 2680541-82-4
M. Wt: 372.9
InChI Key:
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Description

6-Bromo-2-(difluoromethyl)-3-iodo-2H-indazole is a heterocyclic compound that contains bromine, fluorine, and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(difluoromethyl)-3-iodo-2H-indazole typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of strong acids or bases, and the presence of catalysts to facilitate the halogenation and fluorination steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(difluoromethyl)-3-iodo-2H-indazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound, while in a substitution reaction, the product would be a new indazole derivative with a different substituent replacing the halogen atom .

Scientific Research Applications

6-Bromo-2-(difluoromethyl)-3-iodo-2H-indazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-bromo-2-(difluoromethyl)-3-iodo-2H-indazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its target, influencing the overall biological effect .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-2-(difluoromethyl)-3-iodo-2H-indazole involves the introduction of bromine, difluoromethyl, and iodine functional groups onto an indazole ring.", "Starting Materials": [ "2H-indazole", "bromine", "difluoromethane", "iodine", "potassium hydroxide", "acetic acid", "sodium nitrite", "hydrochloric acid", "sodium hydroxide", "sodium carbonate", "sodium iodide", "sodium thiosulfate" ], "Reaction": [ "Step 1: Nitration of 2H-indazole with nitric acid and sulfuric acid to form 2-nitroindazole.", "Step 2: Reduction of 2-nitroindazole with tin and hydrochloric acid to form 2-aminoindazole.", "Step 3: Diazotization of 2-aminoindazole with sodium nitrite and hydrochloric acid to form 2-diazoindazole.", "Step 4: Reaction of 2-diazoindazole with acetic acid and potassium hydroxide to form 2-acetoxyindazole.", "Step 5: Bromination of 2-acetoxyindazole with bromine and acetic acid to form 6-bromo-2-acetoxyindazole.", "Step 6: Hydrolysis of 6-bromo-2-acetoxyindazole with sodium hydroxide to form 6-bromo-2-indazolecarboxylic acid.", "Step 7: Esterification of 6-bromo-2-indazolecarboxylic acid with difluoromethane and sodium carbonate to form 6-bromo-2-(difluoromethyl)indazole.", "Step 8: Iodination of 6-bromo-2-(difluoromethyl)indazole with iodine and sodium thiosulfate to form 6-bromo-2-(difluoromethyl)-3-iodo-2H-indazole." ] }

CAS No.

2680541-82-4

Molecular Formula

C8H4BrF2IN2

Molecular Weight

372.9

Purity

95

Origin of Product

United States

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